N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-ETHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the benzofuran and benzothiophene rings, followed by their functionalization and coupling. Typical reactions might include:
Cyclization reactions: to form the benzofuran and benzothiophene cores.
Amidation reactions: to introduce the acetamido group.
Alkylation reactions: to attach the ethoxypropyl group.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:
Catalysts: to increase reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE may undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the carbonyl groups to alcohols.
Substitution: Replacing functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include:
Sulfoxides or sulfones: from oxidation.
Alcohols: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
N-(3-ETHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE could have various applications in scientific research, such as:
Medicinal chemistry: Investigating its potential as a drug candidate.
Biological studies: Exploring its effects on biological systems.
Industrial applications: Potential use in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds like this might:
Bind to proteins or enzymes: , altering their activity.
Interact with DNA or RNA: , affecting gene expression.
Modulate signaling pathways: , influencing cellular processes.
Comparison with Similar Compounds
Similar compounds might include other benzofuran or benzothiophene derivatives. Comparisons could highlight:
Structural differences: Such as variations in functional groups.
Biological activity: Differences in potency or selectivity.
Chemical properties: Variations in stability or reactivity.
List of Similar Compounds
Benzofuran derivatives: Such as 5-methylbenzofuran.
Benzothiophene derivatives: Like 4,5,6,7-tetrahydrobenzothiophene.
Properties
Molecular Formula |
C25H30N2O4S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c1-3-30-12-6-11-26-24(29)23-18-7-4-5-8-21(18)32-25(23)27-22(28)14-17-15-31-20-10-9-16(2)13-19(17)20/h9-10,13,15H,3-8,11-12,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
GGNQPFVDVWTBGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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